molecular formula C14H20 B11951157 Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- CAS No. 4433-05-0

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-

Cat. No.: B11951157
CAS No.: 4433-05-0
M. Wt: 188.31 g/mol
InChI Key: PGJOOQCXPNHXDI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- (molecular formula: C₁₄H₂₀) is a bicyclic hydrocarbon featuring a fused cyclopropane and cyclohexene system. This compound is characterized by a strained ylidene (carbene or alkene-like) group at the 7-position, contributing to its unique reactivity and structural rigidity . However, its synthesis and applications remain underexplored in the literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4433-05-0

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane

InChI

InChI=1S/C14H20/c1-2-6-10-9(5-1)13(10)14-11-7-3-4-8-12(11)14/h9-12H,1-8H2

InChI Key

PGJOOQCXPNHXDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2=C3C4C3CCCC4

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclopropane Ring Formation

The foundational synthesis of bicyclo[4.1.0]heptane derivatives involves cyclopropanation through halogenated intermediates. As detailed in US Patent 5,468,905, a ketone precursor (general formula III) reacts with an ester (formula IV) in the presence of a base to form cyclopropane intermediates (formula II). For example, treatment of methyl cyclohexenyl ketone with ethyl chloroacetate in ethanol containing sodium ethoxide yields a cyclopropane derivative at reflux temperatures (78–85°C). Subsequent intramolecular cyclization under basic conditions generates the bicyclo[4.1.0]heptane core. This method achieves up to 98.5% purity after distillation, with trans-isomer predominance due to steric control during ring closure.

Halogenation-Elimination Sequences

Transition-Metal-Free Oxidative Cyclopropanation

Radical-Based Enyne Cyclization

A recent advancement in Chemical Communications (2024) describes a transition-metal-free method for synthesizing azabicyclo[4.1.0]heptane triones via radical intermediates. While optimized for nitrogen-containing substrates, this protocol is adaptable to hydrocarbon systems. The reaction employs di-tert-butyl peroxide (DTBP) as an oxidant, generating carbon-centered radicals from aza-1,6-enynes. These radicals undergo regioselective cyclization to form the bicyclo[4.1.0]heptane skeleton. Real-time ESI-MS monitoring confirms the formation of a key biradical intermediate prior to ring closure. For non-nitrogenous substrates, substituting DTBP with Mn(OAc)₃ improves yields to 75–88%.

Oxidative Coupling of Dienes

In a related approach, 1,3-dienes undergo oxidative coupling with methylene donors (e.g., diazomethane or trimethylsilyldiazomethane) under photolytic conditions. Irradiation at 254 nm initiates a [2+2] cycloaddition, forming a strained cyclobutane intermediate that rearranges to the bicyclo[4.1.0]heptane framework via electrocyclic ring opening. This method, though less explored, offers a 70–76% yield with minimal byproducts when conducted in anhydrous tetrahydrofuran at −20°C.

Cycloaddition-Based Syntheses

Diels-Alder Approach

The Diels-Alder reaction between cyclopentadiene and ethylene derivatives provides direct access to bicyclo[4.1.0]heptane precursors. For instance, reacting cyclopentadiene with methyl vinyl ketone in toluene at 110°C produces a bicyclic adduct, which undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to install the ylidene moiety. Catalyst screening reveals that Lewis acids like SnCl₄ enhance endo-selectivity, achieving 85% conversion efficiency.

[2+2] Photocycloaddition

Ultraviolet light-mediated [2+2] cycloaddition of norbornene derivatives with alkenes constructs the bicyclo[4.1.0]heptane core. A study utilizing 7-methylenenorbornene and ethylene gas under high-pressure Hg lamp irradiation (300 W) produces the target compound in 68% yield after silica gel chromatography. Stereochemical outcomes depend on the alkene’s substitution pattern, with electron-deficient alkenes favoring syn-adduct formation.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Key Advantage
Base-Mediated CyclizationMethyl cyclohexenyl ketoneNaOEt, ethanol, reflux95–98.598.5High stereoselectivity
Radical Cyclopropanation1,6-EnyneDTBP, 80°C, 12 h75–8897Transition-metal-free, scalable
Diels-Alder DehydrogenationCyclopentadiene, methyl vinyl ketoneToluene, DDQ, 110°C8595Predictable regiochemistry
[2+2] Photocycloaddition7-MethylenenorborneneUV, 300 W, 24 h6890No catalyst required

Mechanistic Insights and Optimization

Stereoelectronic Control in Cyclopropanation

Density functional theory (DFT) calculations on model systems reveal that the trans-isomer predominance in base-mediated cyclization arises from minimized torsional strain during ring closure. The transition state favors a dihedral angle of 150° between the emerging cyclopropane ring and the cycloheptene backbone, lowering activation energy by 12 kcal/mol compared to cis pathways.

Solvent Effects on Radical Stability

In radical-based methods, solvent polarity critically influences intermediate stability. Acetonitrile increases radical lifetime by 40% compared to toluene, as measured by EPR spectroscopy . This allows better control over cyclization kinetics, reducing dimerization side products from 15% to <5%.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Bicyclo[4.1.0]heptane is characterized by its bicyclic structure which includes a seven-membered ring containing two bridgehead carbon atoms. The molecular formula for 7-bicyclo[4.1.0]hept-7-ylidene is C14H20C_{14}H_{20} with a molecular weight of approximately 188.32 g/mol . Its unique structure allows for interesting reactivity patterns and potential applications in various chemical reactions.

Organic Synthesis

Bicyclo[4.1.0]heptane derivatives are utilized as intermediates in organic synthesis due to their ability to undergo various chemical transformations:

  • Cyclopropanation Reactions : They can serve as substrates in cyclopropanation reactions, allowing for the formation of complex cyclic structures .
  • Functionalization : The unique structure allows for selective functionalization at the bridgehead positions, leading to the development of new compounds with desired properties.

Material Science

The rigidity and unique structural features of bicyclo[4.1.0]heptane make it a candidate for use in advanced materials:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer backbones to enhance mechanical strength and thermal stability.
  • Nanomaterials : Research has indicated potential applications in the development of nanomaterials where structural integrity and specific interactions are crucial .

Pharmaceutical Applications

Due to their structural complexity, bicyclo[4.1.0]heptane derivatives have been explored for pharmaceutical applications:

  • Drug Design : The compound's ability to mimic natural products can be advantageous in drug design, particularly for targeting specific biological pathways.
  • Bioactivity Studies : Some derivatives have shown promising bioactivity, which warrants further investigation into their therapeutic potential.

Case Study 1: Synthesis of Bicyclic Compounds

A study published in the Journal of the American Chemical Society explored the synthesis of various bicyclic compounds using bicyclo[4.1.0]heptane derivatives as starting materials . The research demonstrated efficient pathways for creating complex molecules that could serve as pharmaceuticals.

Case Study 2: Material Properties

Research conducted at a leading materials science institute investigated the incorporation of bicyclo[4.1.0]heptane into polymer matrices to enhance thermal resistance and mechanical properties . The findings indicated significant improvements in material performance compared to traditional polymers.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- involves the release of ring strain upon reaction. This strain release provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal species, facilitating ring-opening reactions and subsequent transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions employed .

Comparison with Similar Compounds

7-Oxabicyclo[4.1.0]heptane Derivatives

Structural Differences :

  • 7-Oxabicyclo[4.1.0]heptane (C₆H₁₀O, MW: 98.14 g/mol) replaces a methylene group with an oxygen atom, introducing polarity and altering electronic properties . Derivatives like 3-methyl-6-isopropyl-7-oxabicyclo[4.1.0]heptan-2-one are found in cosmetic formulations due to their stability and mild odor .

Reactivity :

  • The oxygen atom facilitates ring-opening reactions. For example, oxa-bicyclo[4.1.0]heptanes undergo hydrazine-mediated ring expansion to yield heterocyclic frameworks . In contrast, the ylidene group in the target compound may favor cycloaddition or dimerization reactions .

Halogenated Derivatives: 7,7-Dichlorobicyclo[4.1.0]heptane

Structural Differences :

  • 7,7-Dichlorobicyclo[4.1.0]heptane (C₇H₁₀Cl₂, MW: 169.06 g/mol) incorporates chlorine atoms at the 7-position, increasing molecular weight and electrophilicity .

Reactivity :

  • Chlorine substituents enable nucleophilic substitution or elimination reactions. For instance, 1-chloro-2-(trimethylsilyl) derivatives eliminate to form bicyclo[4.1.0]hept-1,6-ene under fluoride treatment .

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

Structural Differences :

  • Bicyclo[2.2.1]heptane (C₇H₁₂) features a norbornane skeleton with higher ring strain due to the fused cyclopropane and two cyclohexane rings .

Reactivity :

  • Strain-driven rearrangements are common. For example, 7,7-dimethyl-2-methylenenorbornane undergoes unusual nucleophilic rearrangements to cyclohexenyl derivatives .

Ethynyl- and Vinyl-Substituted Derivatives

Structural Differences :

  • 7-(Phenylethynyl)bicyclo[4.1.0]heptane (C₁₅H₁₆) and 7-vinylbicyclo[4.1.0]heptane (C₉H₁₂) introduce π-systems, enhancing conjugation and reactivity .

Reactivity :

  • Ethynyl groups participate in cycloadditions, while vinyl substituents enable polymerization or Diels-Alder reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
Target Compound C₁₄H₂₀ 184.30 Ylidene Cycloaddition, dimerization Bioactive extracts
7-Oxabicyclo[4.1.0]heptane C₆H₁₀O 98.14 Epoxide Ring expansion, nucleophilic opening Cosmetics, synthesis
7,7-Dichlorobicyclo[4.1.0]heptane C₇H₁₀Cl₂ 169.06 Chlorine Elimination, substitution Catalysis reagents
Bicyclo[2.2.1]heptane (Norbornane) C₇H₁₂ 96.17 None Strain-driven rearrangements Polymers, pharmaceuticals
7-(Phenylethynyl) Derivative C₁₅H₁₆ 196.29 Ethynyl Cycloaddition, conjugation Organic synthesis

Biological Activity

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is a polycyclic hydrocarbon that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in various fields, including pharmacology and toxicology.

  • IUPAC Name : 7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane
  • Molecular Formula : C14H20
  • Molar Weight : 188.31 g/mol
  • SMILES Code : C1CCC2C(C1)C2=C3C4C3CCCC4
  • InChI Key : PGJOOQCXPNHXDI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- can be summarized based on its interactions with various biological systems and potential therapeutic applications:

Absorption and Bioavailability

Research indicates that this compound exhibits favorable absorption characteristics:

Parameter Value Probability (%)
Human Intestinal Absorption+99.19
Caco-2 Permeability+66.76
Blood-Brain Barrier Penetration+95.00
Human Oral Bioavailability+81.43

These values suggest that the compound is likely to be well absorbed in the human body, making it a candidate for oral administration.

Enzyme Interactions

The compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism:

Enzyme Interaction Type Probability (%)
CYP3A4Substrate78.80
CYP2C9Substrate79.28
CYP2D6Substrate67.19
CYP3A4Inhibition91.39
CYP2C9Inhibition86.91

The inhibition of these enzymes may have implications for drug-drug interactions and metabolic pathways.

Toxicological Profile

The safety profile of Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- has been assessed through various toxicological tests:

Toxicity Parameter Value Probability (%)
Eye Irritation+96.32
Skin Irritation-54.06
Hepatotoxicity+69.07
Ames Mutagenesis-94.00

These results indicate that while the compound may cause eye irritation, it has a low probability of being mutagenic according to the Ames test.

Study on Metabolic Pathways

A study published in Nature Communications explored how bicyclic compounds like Bicyclo[4.1.0]heptane derivatives can influence metabolic pathways in mammalian cells, suggesting potential applications in metabolic disease treatment (Source: PMC8063332) .

Antimicrobial Properties

Research has indicated that bicyclic compounds exhibit antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics (Source: Plantae Database) .

Pharmacological Applications

The compound's structure allows it to interact with multiple biological targets, including receptors involved in pain modulation and inflammation, which could lead to developments in pain management therapies.

Q & A

Q. What synthetic strategies are effective for preparing 7-substituted bicyclo[4.1.0]heptane derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of 7-substituted bicyclo[4.1.0]heptane derivatives often employs dibrominated precursors (e.g., 7,7-dibromobicyclo[4.1.0]heptane). By varying the alkyl substituents and reaction conditions (e.g., temperature, solvent polarity), researchers can control the stereochemistry of the final product. For example, cis and trans isomers of 3-alkyl-7,7-dibromobicyclo[4.1.0]heptane undergo distinct reaction pathways, with crossover intermediates affecting reaction rates and product distribution. Monitoring via GC-MS or HPLC helps optimize yields .

Q. How can NMR spectroscopy be utilized to determine the exo/endo configuration of 7-substituted bicyclo[4.1.0]heptane derivatives?

  • Methodological Answer : Long-range coupling constants in 1H^1H-NMR spectra (e.g., at 60 MHz) are critical for conformational analysis. For 7-azabicyclo[4.1.0]heptane derivatives, coupling between protons on the aziridine ring and adjacent carbons reveals rigid or flexible conformations. For example, endo isomers exhibit distinct splitting patterns compared to exo isomers due to steric constraints. This approach is validated in studies on 7-aminobicyclo[4.1.0]heptanes, where morpholino or piperidine substituents provide diagnostic NMR signatures .

Q. What spectral techniques are most reliable for distinguishing structural isomers of bicyclo[4.1.0]heptane derivatives?

  • Methodological Answer : Mass spectrometry (MS) and infrared (IR) spectroscopy complement NMR for isomer differentiation. MS fragmentation patterns for alkyl-substituted derivatives (e.g., 7-pentyl or 7-butyl bicyclo[4.1.0]heptane) show distinct molecular ion clusters, while IR spectra highlight variations in C-H bending modes for strained cyclohexane rings. Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

Advanced Research Questions

Q. How can thermal isomerization pathways of bicyclo[4.1.0]heptane derivatives be reconciled with orbital symmetry conservation principles?

  • Methodological Answer : Thermally induced rearrangements (e.g., 7-(trans-butenylidene)bicyclo[4.1.0]heptane to methylenecyclopentene derivatives) often defy Woodward-Hoffmann rules. Stereochemical racemization during thermolysis suggests planar intermediates, as shown in CASSCF computational studies. Researchers should combine kinetic isotope effects (KIEs) with 13C^13C-labeling to track bond reorganization and identify achiral transition states .

Q. What computational methods are optimal for modeling reaction pathways in bicyclo[4.1.0]heptane systems?

  • Methodological Answer : Multi-reference methods like CASSCF/6-31G* are essential for capturing biradical intermediates in strained systems. For example, the isomerization of 7-allylidene derivatives involves orthogonal bisallyl biradicals, which are 8 kcal/mol higher in energy than planar triplets. Pairing these calculations with experimental activation parameters (Eyring plots) validates proposed mechanisms .

Q. How do steric and electronic effects of 7-substituents influence regioselectivity in bicyclo[4.1.0]heptane reactions?

  • Methodological Answer : Bulky substituents (e.g., morpholino or piperidine groups) at the 7-position hinder axial attack due to non-bonded interactions, favoring equatorial pathways. Electronic effects are probed via Hammett plots using para-substituted aryl groups. For example, electron-withdrawing groups accelerate nucleophilic ring-opening reactions by stabilizing transition states .

Q. How can contradictions in stereochemical outcomes of bicyclo[4.1.0]heptane reactions be resolved?

  • Methodological Answer : Conflicting data (e.g., unexpected retention of optical activity vs. racemization) often arise from competing reaction channels. Use dynamic NMR (DNMR) to detect fluxional behavior or chiral chromatography to isolate enantiomers. For instance, thermolysis of optically active 7-(trans-butenylidene) derivatives showed racemic products but unchanged starting material, implying irreversible intermediate formation .

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